Isopropyl nitrite
Description
Overview of Isopropyl Nitrite (B80452) as a Compound of Academic Interest
Isopropyl nitrite is an organic compound classified as an alkyl nitrite, characterized by a nitroso group attached to an isopropyl chain. Its chemical formula is C₃H₇NO₂. This compound is a colorless to straw yellow liquid with a characteristic sweet odor. synthetikaeu.comsciencemadness.orgwikipedia.org It is slightly soluble in water but highly soluble in organic solvents such as ethanol (B145695) and ether. synthetikaeu.comontosight.ai
Academically, this compound is of interest primarily as a chemical reagent in organic synthesis. synthetikaeu.com It is utilized in various chemical transformations, particularly in studies involving radical formation and nitrosation reactions. synthetikaeu.com The chemistry of alkyl nitrites, including this compound, has attracted interest due to the intriguing problem of the relative reactivities of the isoelectronic -N=O and >C=O groups. psu.edu Researchers have explored its use as an efficient source of nitric oxide (NO) in synthetic procedures. researchgate.net
This compound is a volatile compound with a high vapor pressure and a low boiling point, approximately 40-42°C. synthetikaeu.comsciencemadness.org It is a highly flammable organic ester. sciencemadness.org
Here is a table summarizing some key physical properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₃H₇NO₂ | synthetikaeu.comontosight.ai |
| Molar Mass | 89.09 g/mol | synthetikaeu.com |
| Appearance | Colorless to straw yellow liquid | sciencemadness.orgwikipedia.org |
| Odor | Characteristic sweet odor | synthetikaeu.comsciencemadness.orgontosight.ai |
| Density | Approximately 0.867 - 0.8684 g/cm³ | synthetikaeu.comsciencemadness.org |
| Melting Point | Not well-defined; remains liquid at standard laboratory temperatures; reported as -132 °C. synthetikaeu.comsciencemadness.org | synthetikaeu.comsciencemadness.org |
| Boiling Point | ~40–42°C | synthetikaeu.comsciencemadness.org |
| Solubility in Water | Slightly soluble / Insoluble | synthetikaeu.comsciencemadness.orgwikipedia.orgontosight.ai |
| Solubility in Organic Solvents | Highly soluble in organic solvents such as ethanol and ether; Miscible with acetone (B3395972), diethyl ether, ethanol. | synthetikaeu.comsciencemadness.orgontosight.ai |
| Flash Point | -29 °C / -37°C | sciencemadness.orgchemicalbook.com |
Historical Context and Evolution of Research Trajectories Pertaining to this compound
The broader class of alkyl nitrites, to which this compound belongs, has a history dating back to the 1850s. jsr.org Amyl nitrite, a related alkyl nitrite, was first described in the medical literature in the 1860s for its use in alleviating angina. jsr.orgtandfonline.comacs.org While initially recognized for certain physiological effects, the academic research trajectory for alkyl nitrites, including this compound, evolved to explore their utility in chemical synthesis. researchgate.netacs.org
In the context of chemical research, alkyl nitrites were recognized as valuable reagents, particularly as a source of the NO group for nitrosation reactions. researchgate.net Early research in the late 19th century, such as that by Otto N. Witt in 1878, involved the use of amyl nitrite in the synthesis of aromatic nitrosamines. acs.org
The synthesis of alkyl nitrites typically involves the reaction of an alcohol with an inorganic nitrite in an acidic medium. yorku.cacopernicus.orggoogle.com This method generates nitrous acid in situ, which then reacts with the alcohol to form the alkyl nitrite. yorku.cacopernicus.org Various procedures have been reported for the preparation of alkyl nitrites, including the use of concentrated hydrochloric acid or diluted sulfuric acid with sodium nitrite and the corresponding alcohol, often conducted at low temperatures to minimize decomposition. sciencemadness.orgyorku.cacopernicus.orgsciencemadness.org Alternative methods utilizing reagents like trichloroisocyanuric acid with triphenylphosphine (B44618) and silver nitrite have also been developed for the conversion of alcohols into alkyl nitrites. tandfonline.com
Research has also investigated the hydrolysis of alkyl nitrites and nitrosyl exchange reactions. psu.edusci-hub.se Studies have examined the kinetics of alkyl nitrite hydrolysis under different conditions, such as in acetic buffers, and the equilibrium constants for nitrosyl exchange between different alkyl nitrites and alcohols. psu.edusci-hub.se
More recent academic research has explored the use of this compound in generating radical species for atmospheric chemistry studies. For instance, this compound photolysis has been employed as a source of hydroxyl radicals (OH) and nitrogen oxides (NOx) in oxidation flow reactors, allowing for the study of atmospheric oxidation processes without the need for ozone. copernicus.org Experiments have characterized the levels of OH exposure and NOx generated from this compound photolysis under varying conditions of wavelength and concentration. copernicus.org Research findings indicate that OH exposure can increase with increasing this compound concentration up to a certain point, after which it may plateau or decrease due to increased rates of OH destruction. copernicus.org
The academic interest in this compound has thus transitioned from early observations of its physical effects to detailed investigations into its chemical reactivity, synthesis methods, and applications as a reagent and radical source in various fields of chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(2)6-4-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRDXYBATCVEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052191 | |
| Record name | Isopropyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-42-4 | |
| Record name | Isopropyl nitrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl nitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL NITRITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3Y2PS0ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Isopropyl Nitrite
Laboratory-Scale Preparation Techniques
Laboratory-scale preparation of isopropyl nitrite (B80452) commonly employs the reaction between isopropyl alcohol and nitrous acid, generated from sodium nitrite and an acid youtube.comyoutube.com. This method is considered effective and generally provides higher yields compared to some alternative routes youtube.com.
Acid-Catalyzed Nitrite Esterification Routes
A common acid-catalyzed route involves the reaction of isopropyl alcohol with sodium nitrite in the presence of a strong acid, such as hydrochloric acid or sulfuric acid wikipedia.orgyoutube.comprepchem.comsciencemadness.orgyorku.ca. The acid reacts with sodium nitrite to produce unstable nitrous acid, which then reacts with isopropyl alcohol to form isopropyl nitrite and water youtube.com.
A typical procedure involves mixing pre-cooled isopropyl alcohol with a strong acid, such as 32% w/w HCl prepchem.com. Separately, sodium nitrite is dissolved in water prepchem.com. The cooled acid-alcohol mixture is then added dropwise to the stirred sodium nitrite solution, maintaining a low temperature, often with the aid of an ice bath youtube.comyoutube.comprepchem.comsciencemadness.org. Temperature control is crucial as the reaction is exothermic and elevated temperatures can lead to the decomposition of this compound and the formation of nitrogen dioxide gas youtube.comyoutube.com.
Using sulfuric acid instead of hydrochloric acid is also possible, although it may result in a larger amount of precipitated sodium sulfate (B86663) due to its lower solubility compared to sodium chloride sciencemadness.org.
The reaction can be summarized by the following steps:
Generation of nitrous acid: NaNO₂ + HX → HNO₂ + NaX (where X is a halide or sulfate)
Esterification: (CH₃)₂CHOH + HNO₂ → (CH₃)₂CHONO + H₂O
The this compound, being less dense and immiscible with water, typically forms an upper oily layer that can be separated wikipedia.orgyoutube.comprepchem.com.
Alternative Synthetic Pathways
While the acid-catalyzed reaction of isopropyl alcohol with a nitrite salt is the standard method, alternative pathways exist. One such route involves the "Victor-Meyer Reaction," which uses an alkyl halide (e.g., isopropyl iodide) and silver nitrite prepchem.com. However, the reaction of silver nitrite with secondary halides like isopropyl iodide tends to give lower yields of the nitroalkane byproduct (around 15%) compared to primary halides, suggesting this route might be less efficient for preparing this compound itself compared to the nitrite esterification orgsyn.org.
Another alternative method avoids the use of sodium nitrite by generating nitrosylsulfuric acid from fuming nitric acid and sulfur dioxide youtube.com. This nitrosylsulfuric acid is then reacted with chilled isopropanol (B130326) to produce this compound youtube.com. This method can be valuable when sodium nitrite is difficult to obtain, although it may not always match the ease or yield of the sodium nitrite-based processes youtube.com.
Trans-nitrosation reactions using other alkyl nitrites, such as tert-butyl nitrite, have also been explored for the synthesis of alkyl nitrites journals.co.za. Tert-butyl nitrite can act as an effective reagent for the acid-catalyzed trans-nitrosation of alcohols, with the efficiency depending on the structure of the alcohol journals.co.za.
Considerations for Purity and Reproducibility in Research Synthesis
Achieving high purity and ensuring reproducibility are critical in the research synthesis of this compound. Several factors can influence the quality and yield of the product.
Maintaining low reaction temperatures during the acid-catalyzed synthesis is essential to minimize the decomposition of the unstable nitrous acid and the resulting this compound product youtube.comyoutube.comsciencemadness.org. Decomposition can lead to the formation of nitrogen oxides, which can contaminate the product youtube.comsciencemadness.org. The reaction is often conducted in an ice bath to control the temperature effectively youtube.comsciencemadness.org.
The order and rate of addition of reagents are also important. Adding the acid-alcohol mixture slowly to the sodium nitrite solution helps manage the exothermic reaction and control the formation of nitrogen dioxide gas youtube.comyoutube.comprepchem.com.
After the reaction, the separation of the this compound layer from the aqueous layer is a key purification step youtube.comprepchem.com. Washing the organic layer with a cooled sodium bicarbonate solution can help neutralize any residual acid and remove acidic impurities youtube.comprepchem.com. Shaking at room temperature during this washing step should be avoided due to the potential for sudden pressure buildup prepchem.com. Adding a saturated sodium chloride solution can sometimes aid in achieving a clean separation of the layers prepchem.com.
Drying the isolated this compound over a drying agent like anhydrous magnesium sulfate can help remove residual water prepchem.com. Distillation is a common method for further purification, with this compound typically distilling at around 38-40°C at standard pressure prepchem.comorgsyn.org. However, it's noted that this compound can decompose on boiling, producing nitrogen oxides and isopropanol, so careful distillation is required sciencemadness.org. Using a distillation column of high efficiency might be undesirable due to the thermal instability of the nitrite orgsyn.org.
The stability of this compound is limited, and it is not considered shelf-stable for extended periods prepchem.com. It decomposes slowly on standing, and the decomposition products can include oxides of nitrogen, water, and isopropanol wikipedia.org. For research purposes, it is often recommended to prepare this compound prior to use, typically within 1-3 weeks prepchem.com. Storing the compound in a refrigerator can help improve its stability compared to storage at room temperature orgsyn.org.
Elucidation of Chemical Reactivity and Reaction Mechanisms of Isopropyl Nitrite
Photochemistry of Isopropyl Nitrite (B80452)
The photochemistry of isopropyl nitrite primarily involves the absorption of light, leading to the cleavage of chemical bonds and the generation of reactive radical species. This process is initiated by the excitation of the molecule to higher electronic states.
Photodissociation Pathways and Primary Quantum Yields
Upon irradiation, alkyl nitrites, including this compound, undergo photodissociation, primarily yielding alkoxy radicals and nitric oxide (NO). researchgate.netnih.govacs.orgresearchgate.net This process is initiated by near-UV excitation via an n to π* transition, which is localized on the N=O group. acs.org The S₁ state, formed upon excitation, has a shallow potential well with associated vibrational states. acs.org Energy is transferred from vibrations of the N=O bond to the O-N bond, leading to its scission. acs.org
The principal photodissociative process for simple alkyl nitrites at wavelengths studied is the scission of the RO-NO bond to form an alkoxy radical and nitric oxide. acs.org
For this compound, illumination in the banded region at 3660 Å results in the formation of isopropoxy radicals and nitric oxide. acs.orgresearchgate.net The primary quantum yield for this process at 26°C has been reported as 0.36, which is inconsistent with the often-assumed unit primary yield in nitrite photolysis. acs.orgresearchgate.net The cis and trans conformers of this compound appear to decompose with the same quantum efficiency. acs.orgresearchgate.net The primary yield for the photodetachment of HNO or NOH is low, likely near zero, being less than 0.06. acs.orgresearchgate.net
In matrix isolation studies, broadband UV-vis photolysis of this compound has been shown to produce HNO, acetone (B3395972), HNO·acetone complex, acetaldehyde (B116499), and nitrosomethane (B1211736) as main products. nih.gov NO and possibly the isopropoxy radical were also present in small amounts. nih.gov
Photoinduced Radical Generation Mechanisms
The photolysis of alkyl nitrites in air yields alkoxy radicals (RO•) and NO. researchgate.netnih.govacs.orgresearchgate.netacs.orgcopernicus.orgcopernicus.org These alkoxy radicals can then undergo secondary reactions. In the presence of air, the isopropoxy radical (i-C₃H₇O•) formed from this compound photolysis can react with O₂ to generate a carbonyl product (acetone, (CH₃)₂C=O) and a hydroperoxyl radical (HO₂•). copernicus.orgcopernicus.org Subsequently, NO and HO₂• react to generate hydroxyl radicals (OH•) and NO₂. copernicus.orgcopernicus.org This secondary chemistry is a significant pathway for OH radical formation from this compound photolysis. acs.org
Alternatively, in the case of photolysis of pure this compound, the isopropoxy radical can decompose via C-C bond scission to form acetaldehyde and a methyl radical. acs.orgacs.org The isopropoxy radical can also react with NO formed during photodissociation to regenerate this compound. acs.orgacs.org
The Barton reaction, a photochemical reaction involving the photolysis of an alkyl nitrite, exemplifies the photoinduced radical generation. wikipedia.orgalfa-chemistry.com It commences with the photochemically induced homolytic cleavage of the nitrite O-N bond, typically using a high-pressure mercury lamp, producing an alkyloxyl radical and a nitrosyl radical. wikipedia.orgalfa-chemistry.com The alkyloxyl radical can then abstract a hydrogen atom from a δ-carbon. wikipedia.org In the absence of other radical sources, the alkyl radical can recombine with the nitrosyl radical. wikipedia.org
Influence of Wavelength on Photochemistry
The wavelength of irradiation influences the photochemistry of this compound. Alkyl nitrites exhibit broad unstructured UV absorption spectra with a strong band around 200 nm and absorption between 190 and 330 nm, with maximum absorption around 210 nm in solution. psu.educopernicus.org Near-UV excitation (e.g., 300-425 nm) of alkyl nitrites occurs via an n to π* transition. acs.org
Studies on the photolysis of C₃ alkyl nitrites, including this compound, have been conducted at various wavelengths, such as 254, 350, and 369 nm. copernicus.orgcopernicus.org The generation of OH exposure, NO, and NO₂ levels has been characterized as a function of photolysis wavelength. copernicus.orgcopernicus.orgd-nb.info It has been suggested that photolyzing alkyl nitrites at wavelengths greater than 350 nm is preferable for attaining optimal OH exposure and NO:NO₂ ratios in certain experimental setups. copernicus.org Photolysis at 254 nm may carry an added risk of significant unwanted photolysis of organic compounds. copernicus.org
The quantum yield for certain photodissociation pathways can be wavelength-dependent. For instance, the quantum yield for a specific reaction channel at 254 nm is estimated to be 0.86 under vacuum, while an upper-limit quantum yield of 0.50 is applicable at λ > 350 nm and 1 atm. copernicus.org
Table 1 summarizes some reported quantum yields related to this compound photolysis at different wavelength ranges.
| Wavelength Range (nm) | Quantum Yield (Φ) | Species | Conditions | Reference |
| 300-425 | 0.54 ± 0.07 (2σ) | OH radical formation (overall) | 1 atm air, 296 ± 2 K | researchgate.netnih.govacs.orgacs.org |
| 366 | 0.36 | Primary photodissociation (alkoxy radical + NO) | 26°C | acs.orgresearchgate.net |
| > 350 | 0.50 (upper limit) | Reaction (alkoxy radical decomposition) | 1 atm | copernicus.org |
| 254 | 0.86 (estimated) | Reaction (alkoxy radical decomposition) | Vacuum | copernicus.org |
Hydrolytic Reaction Mechanisms of Alkyl Nitrites with Focus on this compound
Alkyl nitrites undergo hydrolysis in the presence of water, a reaction that can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis Kinetics and Mechanism
The acid hydrolysis of alkyl nitrites, including this compound, leads to the formation of the corresponding alcohol and nitrous acid. psu.edu This reaction is generally faster than the acid hydrolysis of esters. psu.edu Autocatalysis by the produced nitrous acid can significantly increase the reaction rate even without added catalysts. psu.edu
Contrary to some earlier beliefs, the acid hydrolysis of alkyl nitrites is subject to general acid catalysis rather than being catalyzed by nucleophiles like Cl⁻ or Br⁻. psu.edu Studies on the acid hydrolysis of various alkyl nitrites in water indicate that the substrate is protonated in the rate-controlling step. psu.edu The observed solvent isotope effect values support this finding. psu.edu
The relative reactivities of different alkyl nitrites suggest a concerted mechanism where proton transfer occurs concurrently with the breaking of the O-N bond through a slightly imbalanced transition state. psu.edu
Detailed kinetic analysis of the reaction of this compound with various substrates in aqueous acid solution suggests a mechanism where the hydrolysis of this compound occurs rapidly and reversibly, and the released nitrous acid then effects nitrosation of the substrate. psu.edursc.org The addition of propan-2-ol significantly reduces the rates of these reactions. psu.edursc.org
Under most experimental conditions, the rate-limiting step is the reaction of H₂NO₂⁺ with the substrate. rsc.org However, at high substrate concentrations for more reactive species, the hydrolysis of the alkyl nitrite can become the rate-limiting step. rsc.org This is particularly evident for tertiary nitrites like t-butyl nitrite, where the extent of hydrolysis is significant and rapid. psu.edursc.org
The influence of buffer concentration on the rate of acid hydrolysis of this compound has been studied, showing dependence on the concentrations of acidic and conjugate base species. psu.edu
Base-Catalyzed Hydrolysis Kinetics and Mechanism
Alkyl nitrites react with hydroxide (B78521) ions, albeit generally slower than carboxylic esters. psu.edu
Studies on the basic hydrolysis of alkyl nitrites, such as 2-phenylethyl nitrite, in the presence of borate (B1201080) buffer indicate a complex reaction profile involving multiple steps. semanticscholar.org The observed kinetic trends suggest at least three subsequent processes. semanticscholar.org The first is a fast acid-base reaction between the boron atom of boric acid and the oxygen atom of the alkyl nitrite. semanticscholar.org The second step is likely the nucleophilic attack of the hydroxide ion on the alkyl nitrite. semanticscholar.org A third process could involve a combination of hydrogen transfer to a water molecule followed by the rupture of nitrogen-oxygen and boron-oxygen bonds. semanticscholar.org
While detailed kinetics specifically for the base-catalyzed hydrolysis of this compound were not extensively found in the provided search results, the general principles observed for other alkyl nitrites in basic conditions involving nucleophilic attack by hydroxide are likely applicable.
Table 2 presents some qualitative observations regarding the relative rates of hydrolysis for different types of alkyl nitrites under acid catalysis.
| Alkyl Nitrite Type | Relative Hydrolysis Rate (Acid-Catalyzed) | Reference |
| Tertiary | Somewhat faster than secondary and primary | tandfonline.com |
| Secondary (Isopropyl) | Slower than tertiary, faster than esters | psu.edutandfonline.com |
| Primary | Slower than tertiary and secondary | tandfonline.com |
It is also noted that alkyl nitrites with electron-withdrawing substituents on the alkyl group show significantly higher reactivity in acid-catalyzed hydrolysis. tandfonline.com
Influence of Solvent Media on Hydrolysis Pathways
Alkyl nitrites, including this compound, undergo hydrolysis in aqueous acidic solutions. This reaction is subject to general acid catalysis. psu.edu Studies suggest a concerted mechanism for the acid hydrolysis of alkyl nitrites in water, where proton transfer occurs concurrently with the breaking of the O-N bond through a slightly imbalanced transition state. psu.edu The influence of solvent is crucial, as it can affect the reaction mechanism, for instance, by controlling reactant aggregation or altering intermediate lifetimes. acs.org
In aqueous acid solutions, alkyl nitrites readily undergo hydrolysis, leading to an equilibrium mixture of alkyl nitrite, alcohol, and nitrous acid at approximately pH 2. psu.edupsu.edu Kinetic studies in acetic buffers (pH 4.5-5.6) show that in this range, alkyl nitrites decompose irreversibly because the reverse reaction (nitrosation of the alcohol) does not occur as nitrous acid is fully converted to nitrite ion. psu.edu
Nucleophilic catalysis, previously thought to be significant, has been re-evaluated, with findings suggesting that observed effects were likely due to ionic strength rather than direct nucleophilic catalysis. psu.edu
The hydrolysis of organic nitrites can produce HONO (nitrous acid). researchgate.net
Gas-Phase Reactions with Atmospheric Radicals
This compound undergoes reactions in the gas phase with various atmospheric radicals, such as hydroxyl (OH), chlorine (Cl), and nitrate (B79036) (NO₃) radicals. These reactions are important for understanding its atmospheric fate. Alkyl nitrite photolysis can serve as a source of OH radicals in the atmosphere and in laboratory studies. researchgate.netosti.gov
The reaction of this compound with hydroxyl radicals in the gas phase primarily proceeds via hydrogen atom abstraction. jlu.edu.cn Theoretical studies indicate that hydrogen bonded complexes are initially formed between this compound and the OH radical. jlu.edu.cn The OH radical can abstract hydrogen atoms from either the alpha or beta carbon atoms of this compound. jlu.edu.cn
One significant reaction pathway involves the abstraction of a hydrogen atom from the tertiary carbon atom (alpha-H abstraction), leading to the formation of an isopropoxy radical and water. This isopropoxy radical can then rapidly decompose to form acetaldehyde and a methyl radical. caprysses.fr Acetone has been identified as a major product of the reaction of isopropyl nitrate with OH radicals, resulting from H-atom abstraction from the tertiary C-H bond followed by decomposition of the resulting radical. caprysses.fr
The yield of alpha-H abstraction products in the reaction of isopropyl nitrate with OH decreases as temperature increases from 200 K to 500 K. jlu.edu.cn
Similar to OH radicals, chlorine atoms can also react with this compound in the gas phase through hydrogen atom abstraction. jlu.edu.cn Theoretical studies suggest the initial formation of hydrogen bonded complexes between this compound and Cl atoms. jlu.edu.cn Abstraction of hydrogen atoms from the alpha or beta positions can occur. jlu.edu.cn
The reaction of this compound with nitrate radicals in the gas phase also involves hydrogen atom abstraction. jlu.edu.cn Theoretical calculations indicate the formation of hydrogen bonded complexes between this compound and NO₃ radicals as an initial step. jlu.edu.cn Hydrogen abstraction can occur from the alpha or beta carbon atoms. jlu.edu.cn
Nitrate radicals are primarily formed in the nighttime atmosphere from the oxidation of nitrogen dioxide by ozone. nih.govcopernicus.org While NO₃ radical reactions with some organic compounds, like alkylbenzenes, proceed via H-atom abstraction from alkyl groups, reactions with others, like naphthalenes, primarily involve addition to the aromatic ring. tandfonline.com
| Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 300 K | Citation |
| Cl | 3.933 × 10⁻¹¹ | jlu.edu.cn |
| OH | 1.182 × 10⁻¹³ | jlu.edu.cn |
| NO₃ | 7.134 × 10⁻¹⁹ | jlu.edu.cn |
Experimental and theoretical kinetic data for the reaction of OH with isopropyl nitrate show consistency. jlu.edu.cn The temperature dependence of the reaction rate constant for the reaction of isopropyl nitrate with OH radicals has also been studied. caprysses.fr
Pyrolysis Reaction Pathways and Mechanisms
The thermal decomposition or pyrolysis of alkyl nitrites, including this compound, involves the cleavage of the O-N bond. acs.orgstossrohr.net This initial step leads to the formation of an alkoxy radical and nitric oxide (NO). rsc.org In the case of this compound, the isopropoxy radical is formed. rsc.org
The isopropoxy radical formed during pyrolysis is relatively unstable and rapidly undergoes further reactions, primarily decomposition via C-C bond fission. acs.orgcaprysses.fr This decomposition yields acetaldehyde and a methyl radical. acs.orgcaprysses.fr
Studies on the pyrolysis of isopropyl nitrate, which can be related to this compound decomposition due to the formation of similar intermediates, show that the thermal decomposition proceeds through the initial breaking of the O-NO₂ bond, forming NO₂ and the isopropoxy radical. caprysses.frresearchgate.netacs.org The isopropoxy radical then rapidly decomposes to acetaldehyde and methyl radicals. caprysses.frresearchgate.netacs.org
Other products detected during the pyrolysis of isopropyl nitrate include formaldehyde, methanol, nitromethane, NO, methane (B114726), formamide, and methyl nitrite. acs.orgunizar.es The product distribution can be strongly influenced by temperature. researchgate.net
Nitrosation Reactions Mediated by this compound
This compound acts as a nitrosating agent, facilitating the transfer of a nitroso group (–NO) to various substrates psu.eduwikipedia.org. This reactivity is particularly relevant in the nitrosation of amines, thiols, and other nucleophilic species rsc.orgpsu.edu.
In aqueous acidic solutions, the nitrosating ability of this compound is primarily attributed to its hydrolysis, which rapidly and reversibly produces nitrous acid (HNO2) psu.edursc.org. The released nitrous acid is the key species that effects nitrosation psu.edursc.org. The mechanism often involves the protonated form of nitrous acid, H2NO2+, which acts as the electrophilic nitrosating species rsc.org.
Studies have shown that the rates of reaction of this compound with various substrates, such as sulfamic acid, hydrazoic acid, thioglycolic acid, cysteine, N-methylaniline, and thiourea, are significantly reduced by the addition of propan-2-ol psu.edursc.org. This observation supports a mechanism where the hydrolysis of this compound is a crucial initial step psu.edursc.org.
Under certain conditions, particularly at high substrate concentrations for more reactive species, the rate-limiting step in nitrosation reactions mediated by this compound can shift from the reaction of H2NO2+ with the substrate to the hydrolysis of this compound itself psu.edursc.org.
This compound can react with thiols to yield thionitrites psu.edu. For instance, cysteine reacts relatively quickly with this compound in water across a pH range of 6-13, forming S-nitrosocysteine psu.edu. Research indicates that this reaction predominantly occurs via the thiolate species (RS-) psu.edu. The findings suggest a direct electrophilic nitrosation by the this compound molecule at the sulfur atom of the thiolate psu.edu.
Alkyl nitrites, including this compound, have been utilized as nitrosating agents in both aqueous and non-aqueous solvents psu.edu. The detailed mechanistic features of these reactions have been a subject of study psu.edu.
Free Radical Chemistry Initiated by this compound
This compound can serve as a source of free radicals, initiating reactions through the homolytic cleavage of its O-N bond copernicus.org. Photolysis of this compound by UV light can lead to the generation of isopropoxy radicals ((CH3)2CHO•) and nitric oxide (NO) copernicus.org.
(CH3)2CHONO + hν → (CH3)2CHO• + NO copernicus.org
The isopropoxy radical is a reactive species that can undergo further reactions, such as reacting with oxygen to produce acetone and a hydroperoxyl radical (HO2•) copernicus.org.
(CH3)2CHO• + O2 → (CH3)2CO + HO2• copernicus.org
The subsequent reaction between HO2• and NO can generate hydroxyl radicals (OH•) and nitrogen dioxide (NO2) copernicus.org.
HO2• + NO → OH• + NO2 copernicus.org
This process highlights how this compound photolysis can be used to generate radical species like isopropoxy and hydroxyl radicals, which can then participate in other chemical processes copernicus.org.
Thermal decomposition of isopropyl nitrate, a related compound, has been observed to proceed via the initial breaking of the O-NO2 bond, forming NO2 and the isopropoxy radical researchgate.netcaprysses.fr. The isopropoxy radical rapidly decomposes further to form methyl radicals (CH3•) and acetaldehyde researchgate.netcaprysses.fr. While this describes isopropyl nitrate decomposition, it illustrates the potential for alkoxy radical formation and subsequent fragmentation in related compounds.
Studies investigating the pyrolysis of isopropyl nitrate in the presence of NO have shown this compound to be a stable intermediate up to 490 K rsc.org. At higher temperatures, this compound can decompose or react with methyl radicals and NO, indicating its role in complex reaction schemes involving radicals rsc.org.
Spectroscopic Characterization and Computational Molecular Analysis of Isopropyl Nitrite
Vibrational Spectroscopy Studies
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy has been employed to study isopropyl nitrite (B80452) in various phases, including vapor and condensed phases. Vapor phase IR spectra of alkyl nitrites, including isopropyl nitrite, show strong absorbances associated with the R-O-N=O stretches. Specifically, characteristic bands are observed near 1665 cm⁻¹ (assigned to the anti conformer) and 1620 cm⁻¹ (assigned to the syn conformer), as well as a band near 780 cm⁻¹ corresponding to the O-N stretch. asme.org, ojp.gov Solid-phase IR spectra of isopropyl nitrate (B79036) (a related compound) deposited neatly or co-deposited with water show similarities to liquid phase spectra, with minor frequency shifts. acs.org Infrared intensities of isopropyl nitrate are consistent with a twisted geometry being favored in solution. researchgate.net, nih.gov
Raman Spectroscopic Analysis, including Resonance Raman
Raman spectroscopy, including resonance Raman, provides complementary information to IR spectroscopy. Raman and infrared spectra of isopropyl nitrate have been reported and used in conjunction with computational studies to assign vibrational transitions. nih.gov Resonance Raman spectroscopy enhances the intensity of Raman scattering when the excitation wavelength is close to an electronic transition. slideshare.net The first resonance Raman spectra of isopropyl nitrate (IPN) in the condensed phase have been reported, with measurements taken at excitation wavelengths across the strong π-π* absorption band around 200 nm. acs.org, acs.org Resonance enhancement was observed for seven vibrational coordinates primarily involving the -ONO₂ chromophore, indicating that photoinduced excited-state structural evolution is dominated by changes localized within this group. acs.org, acs.org Absolute resonance Raman scattering cross-sections for isopropyl nitrate dissolved in cyclohexane (B81311) and acetonitrile (B52724) have been measured at various excitation wavelengths. acs.org, acs.org A substantial difference in scattering intensity was observed for the N-O stretch transition at 877 cm⁻¹ when comparing spectra obtained in cyclohexane and acetonitrile using 208.8 nm excitation. acs.org
Assignment of Vibrational Transitions to Normal Coordinates
The assignment of observed vibrational transitions in IR and Raman spectra to specific normal coordinates is often performed with the aid of computational studies. For isopropyl nitrate, density functional theory (DFT) calculations have been used in combination with experimental IR and Raman spectra to assign vibrational transitions to their corresponding normal coordinates. researchgate.net, nih.gov These studies have revealed spectral features related to the conformational state of isopropyl nitrate and the effects of intramolecular hydrogen bonds. scientific.net Similar to other alkyl nitrates, the frequency of the NO₂ symmetric stretch in isopropyl nitrate remains relatively unchanged, while the asymmetric stretch shifts to lower frequency with increasing alpha-carbon substitution. nih.gov The mode assignments for the photochemically relevant -ONO₂ chromophore align well with previous infrared work. nih.gov
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy, particularly UV-Vis absorption, provides information about the electronic transitions within this compound and its photophysical behavior, including how it interacts with light and the subsequent processes that occur.
Ultraviolet-Visible (UV-Vis) Absorption Cross-Sections
The UV-Vis absorption spectrum of this compound exhibits vibrational fine-structure superimposed on a broad feature, consistent with spectra of other alkyl nitrites. acs.org Near-UV excitation of alkyl nitrites, including this compound, involves an n → π* transition localized on the N=O group. acs.org Gas-phase absorption cross-sections of this compound have been measured across various wavelength ranges, including from 220 to 436 nm. researchgate.net, d-nb.info, copernicus.org These measurements are in agreement with previous work over overlapping wavelength ranges. researchgate.net, d-nb.info, copernicus.org In solution, the absorption cross-sections of isopropyl nitrate show an increase compared to the gas phase, although this increase is less significant in water compared to methanol. copernicus.org, researchgate.net The absorption cross-sections determined for isopropyl nitrate in solution are in good agreement with other reported values. copernicus.org
Photoinitiated Excited-State Structural Evolution
Upon photoexcitation, this compound undergoes photoinitiated processes involving the evolution of its structure in the excited state. Near-UV excitation to the S₁ state, localized on the N=O group, leads to photodissociation into an alkoxy radical and NO. acs.org The S₁ state has a shallow potential well with associated vibrational states responsible for the fine structure in the near-UV spectrum. acs.org Excitation to the S₁ state results in vibrations of the N=O bond before energy is transferred to the O-N bond, with the S₁ state having a short lifetime of 125 fs. acs.org Resonance Raman studies of isopropyl nitrate demonstrate that the photoinduced excited-state structural evolution is multidimensional and consistent with N-O bond cleavage. acs.org, acs.org This observation aligns with N-O bond dissociation being the dominant photodissociation pathway for larger alkyl nitrates. acs.org, acs.org The excited-state structural evolution of isopropyl nitrate has also been shown to be solvent-dependent, suggesting that photoproduct formation dynamics are influenced by the environment. acs.org, acs.org Theoretical calculations for isopropyl nitrate aqueous-phase photolysis suggest the direct formation of HNO₂ is thermodynamically favorable and involves relaxation from the first excited state to the ground state through a conical intersection where the -ONO₂ group has a pyramidal structure. copernicus.org
Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely used in chemistry to determine the structure, conformation, bond connectivity, and intermolecular interactions of molecules. mdpi.combbhegdecollege.com Both hydrogen-1 (¹H) and carbon-13 (¹³C) NMR spectroscopy are commonly employed for structural analysis. mdpi.com The chemical shifts and splitting patterns observed in NMR spectra provide detailed information about the local electronic environment of the nuclei within a molecule. mdpi.com
In ¹H NMR spectroscopy, the position of spectral peaks (chemical shifts) is influenced by the proximity of hydrogen atoms to functional groups, such as electronegative atoms or unsaturated bonds. mdpi.com The splitting of these peaks is determined by the spin-spin coupling between neighboring nuclei, providing information about the connectivity of atoms. mdpi.com ¹³C NMR spectroscopy provides insights into the carbon skeleton of a molecule, with chemical shifts indicating the hybridization and electronic environment of carbon atoms. mdpi.com
NMR spectroscopy is particularly well-suited for positional isotopomer analysis and can provide comprehensive information about molecular structure without requiring a reference standard or separation prior to analysis, unlike techniques such as liquid chromatography-tandem mass spectrometry or gas chromatography-mass spectrometry. mdpi.comnih.gov Advances in two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC and ¹H-¹⁵N HSQC-TOCSY, have significantly improved the utility of nitrogen NMR by enhancing sensitivity through polarization transfer from ¹H to ¹⁵N. researchgate.net
While specific detailed NMR data for this compound was not extensively found in the immediate search results, the principles of NMR outlined here are fundamental to its structural elucidation. Studies on related alkyl nitrites, such as isobutyl nitrite, demonstrate the application of ¹H and ¹³C NMR in identifying functional groups and assessing purity by revealing the presence of characteristic peaks and potential contaminants. mdpi.com For isobutyl nitrite, a peak near 75 ppm in the ¹³C NMR spectrum is noted as corresponding to the nitrite group (R-ONO). mdpi.com The complete ¹H spectrum of isobutyl nitrite shows three characteristic peaks at approximately 1, 2, and 4.5 ppm. mdpi.com
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable tools for investigating the molecular structure, energetics, and conformational preferences of molecules like this compound. scientific.netresearchgate.networldscientific.com These computational methods can predict molecular geometries, vibrational spectra, and energy landscapes, complementing experimental spectroscopic data. scientific.netresearchgate.networldscientific.com
Density Functional Theory (DFT) Applications in Structure Prediction
DFT methods are widely used to calculate molecular structures and related properties. scientific.netresearchgate.networldscientific.com By employing various functionals and basis sets, such as B3LYP with the 6-31G(d) or 6-31G* basis set, researchers can optimize molecular geometries and predict vibrational frequencies. scientific.netresearchgate.net These calculations provide theoretical insights into the stable forms of molecules and their spectral characteristics. scientific.netresearchgate.net
Studies on related compounds, such as isopropyl nitrate (C₃H₇NO₃), have utilized DFT (B3LYP/6-31G(d)) to calculate molecular structures and vibrational spectra, identifying energetically favorable conformers by scanning dihedral angles. scientific.netresearchgate.net DFT calculations have also been applied to investigate the structures, rotational barriers, and vibrational spectra of rotamers in ethyl nitrite (CH₃CH₂ONO), predicting stable conformers and their geometrical parameters. acs.org
Theoretical calculations using DFT (B3LYP and PBE1PBE) with various basis sets (6-311+g** and 6-311g**) have been employed to calculate bond dissociation energies (BDEs) and heats of formation (HOFs) for alkyl nitrate and nitrite compounds. worldscientific.com These studies suggest that DFT can yield good results for predicting these thermochemical properties. worldscientific.com
Conformational Isomerism and Energy Landscapes
Conformational isomerism arises from the rotation around single bonds, leading to different spatial arrangements of atoms that interconvert without breaking chemical bonds. The relative stability of these conformers can be mapped out on an energy landscape, which represents the potential energy or free energy as a function of one or more conformational coordinates (e.g., dihedral angles). arxiv.orgnih.govosti.gov
For this compound, like other alkyl nitrites, conformational analysis involves considering rotations around the C-O and O-N bonds. Studies on propyl nitrites (including this compound) using infrared spectroscopy in an Ar matrix and quantum chemical calculations have identified two to three conformers for this compound. acs.orgnih.gov The rate of photodecomposition of these conformers is primarily influenced by the steric alignment of the nitrite group. acs.orgnih.gov
Computational studies on isopropyl nitrate predict that the minimum energy structure contains a pronounced twist around the C-O bond relative to a Cs-symmetry structure, which lies at a higher energy. researchgate.netnih.gov This suggests that twisted conformers can be favored in solution, as indicated by infrared intensities. researchgate.netnih.gov While this specific finding is for the nitrate, it illustrates the importance of considering twisted geometries in the conformational analysis of this compound as well, given the structural similarity of the alkyl chain and the presence of the O-N bond.
The concept of energy landscapes is crucial for understanding conformational dynamics and transitions between different conformers. arxiv.orgnih.govosti.gov Computational methods like molecular dynamics simulations with advanced sampling techniques can be used to map out these free energy landscapes in solution, accounting for entropic effects and explicit solvation. arxiv.orgosti.gov
Intramolecular Interactions and Spectroscopic Corroboration
Intramolecular interactions, such as hydrogen bonds or steric repulsions, play a significant role in determining the preferred conformations and influencing the spectroscopic properties of a molecule. scientific.net Quantum chemical calculations can reveal the presence and nature of these interactions. scientific.net
For isopropyl nitrate, quantum-chemical methods have revealed spectral effects associated with the formation of intramolecular H...ONO₂ hydrogen bonds. scientific.net While direct information on intramolecular interactions in this compound from the search results is limited, by analogy with related molecules, it is reasonable to infer that similar interactions involving hydrogen atoms on the isopropyl group and the nitrite group could influence its conformation and vibrational spectrum.
Spectroscopic techniques, such as infrared and Raman spectroscopy, provide experimental data that can corroborate the findings from computational analyses regarding molecular structure and conformational preferences. researchgate.netnih.gov The calculated vibrational frequencies and intensities can be compared with experimental spectra to validate the predicted structures and understand the relationship between molecular vibrations and conformational states. researchgate.net For instance, the infrared intensities of isopropyl nitrate were found to be consistent with a twisted geometry, supporting the computational prediction that this conformer is favored in solution. researchgate.netnih.gov
Atmospheric Chemistry and Environmental Behavior of Isopropyl Nitrite
Atmospheric Photodegradation Kinetics and Mechanisms
Alkyl nitrites, including isopropyl nitrite (B80452), undergo photolysis in the atmosphere, leading to the generation of alkoxy radicals and nitric oxide (NO). This photochemical process is significant in both the natural atmosphere and in laboratory studies where alkyl nitrites are utilized as a source of hydroxyl (OH) radicals. blkcommodities.comwikipedia.orgnih.govwikipedia.org
Near-UV excitation of alkyl nitrites, occurring via an n to π* transition localized on the N=O group, results in photodissociation into an alkoxy radical and NO. wikipedia.org For isopropyl nitrite (i-C₃H₇ONO), this primary photodissociation can be represented as:
i-C₃H₇ONO + hν → i-C₃H₇O• + NO
The subsequent reactions of the isopropoxy radical (i-C₃H₇O•) and NO lead to the formation of other atmospheric oxidants, including OH radicals. blkcommodities.comwikipedia.org
Hydroxyl Radical Formation and Quantum Yields in Air
Here is a summary of reported quantum yield data:
| Parameter | Value | Conditions | Source |
| Overall OH Quantum Yield | 0.54 ± 0.07 (2σ) | 300-425 nm, 1 atm air, 296 ± 2 K | blkcommodities.comwikipedia.orgnih.govwikipedia.org |
| Primary Photodissociation Quantum Yield | 0.36 | 366 nm, 299 K (subject to large uncertainty) | nih.gov |
Production of HOx and NOx in Oxidation Flow Reactors
This compound photolysis is employed as a method to generate hydroxyl radicals (OH), hydroperoxyl radicals (HO₂), and nitric oxide (NO), collectively known as HOx and NOx, in laboratory settings such as Oxidation Flow Reactors (OFRs). nih.govfishersci.co.ukwikipedia.orgguidetopharmacology.orgfishersci.senih.govinnexscientific.com This method provides a complementary approach to typical radical production methods in OFRs, which often involve the photolysis of ozone or water. nih.govguidetopharmacology.orgfishersci.se
In OFRs, alkyl nitrite photolysis serves as a source of OH through the production of HO₂ and NO, followed by the reaction NO + HO₂ → NO₂ + OH. nih.govguidetopharmacology.orgfishersci.seinnexscientific.com Studies have characterized the OH exposure and NOx levels generated from the photolysis of C₃ alkyl nitrites, including this compound, in Potential Aerosol Mass (PAM) OFRs. nih.govguidetopharmacology.orgfishersci.senih.govinnexscientific.com These characterizations have been performed as a function of photolysis wavelength (e.g., 254, 350, and 369 nm) and organic nitrite concentration (e.g., 0.5 to 20 ppm). nih.govguidetopharmacology.orgfishersci.senih.govinnexscientific.com Experimental and model characterization of OH exposure and NO and NO₂ mixing ratios have been presented as a function of actinic flux following this compound photolysis at different wavelengths in PAM OFRs. nih.govinnexscientific.com
The use of this compound photolysis in OFRs allows for the generation of OH exposures corresponding to multiple equivalent days of oxidative aging, which can be beneficial for simulating atmospheric processes. fishersci.seinnexscientific.com This technique, in conjunction with analytical techniques like chemical ionization mass spectrometry, is used to study the formation of oxidation products from the reaction of volatile organic compounds (VOCs) with HOx and NOx generated from this compound photolysis. nih.govguidetopharmacology.orgfishersci.senih.govinnexscientific.com
Role in Tropospheric Chemistry and Oxidative Capacity
Alkyl nitrites, including this compound, play a role in the chemistry of the troposphere. blkcommodities.comwikipedia.orgnih.govwikipedia.org Their photolysis contributes to the formation of OH radicals, which are the primary oxidants in the troposphere and control the concentrations of many atmospheric organic compounds. fishersci.seiiab.me The photochemistry of alkyl nitrites is important in the atmosphere as it generates OH radicals through secondary reactions involving alkoxy radicals and NO. blkcommodities.comwikipedia.orgnih.govwikipedia.org
The presence of alkyl nitrates, which can be formed in the atmosphere, is linked to photochemical processes involved in ozone production and secondary organic aerosol (SOA) formation. iiab.me While this compound itself is a nitrite, its photolysis products, particularly NO and subsequent NO₂, are central to NOx chemistry, which significantly influences tropospheric ozone levels. blkcommodities.comwikipedia.orgnih.govwikipedia.orgnorman-network.com The cycles involving HOx and NOx radicals, sunlight, and hydrocarbons are responsible for the production of most tropospheric ozone. norman-network.com
Environmental Fate and Transformation Pathways
The environmental fate of this compound is largely determined by its reactivity in different environmental compartments, primarily through photochemical and potentially other decomposition pathways.
Decomposition in Various Environmental Matrices
The primary removal mechanism for this compound in the atmosphere is photodegradation. blkcommodities.comwikipedia.orgnih.govwikipedia.org Upon absorption of UV-visible light, it dissociates into an isopropoxy radical and NO. wikipedia.org Further reactions of these products drive the atmospheric chemistry.
Studies on the photolysis of propyl nitrites in matrix isolation experiments have identified various decomposition products. For this compound, broadband ultraviolet-visible photolysis in a matrix led to the identification of HNO, acetone (B3395972), a HNO·acetone complex, acetaldehyde (B116499), and nitrosomethane (B1211736) as main products. sigmaaldrich.com In smaller amounts, NO and possibly the isopropoxy radical were also detected. sigmaaldrich.com The rate of photodecomposition is influenced by the steric alignment of the nitrite group. sigmaaldrich.com
While the atmospheric gas phase photolysis is a major fate, information on the decomposition of this compound in other environmental matrices like water or soil is less detailed in the provided snippets. However, related studies on other organic nitrates or nitrites can offer some insights into potential transformation pathways. For instance, nitrate-induced photodegradation has been studied in aqueous solutions for other compounds, where hydroxyl radicals played a key role. nih.gov Decomposition and transformation pathways of other nitrogen-containing compounds in environmental matrices, such as the abiotic transformation of tetrabromobisphenol A by nitrite or the transformation of aromatic micropollutants into nitrated products in activated sludge, suggest that various chemical and biological processes can occur. fishersci.co.uk The general fate of chemicals in the environment depends on a variety of interactions, including chemical, physical, and biological processes, with hydrolysis, free radical oxidation, and photolysis being potentially important degradation pathways. ctdbase.org
Implications for Air Quality and Atmospheric Processes
The atmospheric chemistry of this compound has implications for air quality and broader atmospheric processes. As a source of OH and NOx radicals upon photolysis, it contributes to the complex web of reactions that govern the composition of the troposphere. blkcommodities.comwikipedia.orgnih.govwikipedia.org
The generation of OH radicals from this compound photolysis influences the oxidative capacity of the atmosphere, which is the ability of the atmosphere to cleanse itself of pollutants through oxidation. fishersci.senorman-network.com OH radicals are often referred to as the "detergent" of the troposphere due to their role in initiating the degradation of many pollutants. iiab.me
Furthermore, the NOx produced from this compound photolysis (primarily NO, which is rapidly converted to NO₂) is a key component in the formation of tropospheric ozone, a major air pollutant. blkcommodities.comwikipedia.orgnih.govwikipedia.orgnorman-network.com Alkyl nitrates, which can be formed from the oxidation of VOCs in the presence of NOx, are themselves important atmospheric pollutants and contribute to photochemical smog and secondary organic aerosol formation, impacting air quality and visibility. iiab.menih.gov While this compound is a nitrite, its contribution to the atmospheric budget of reactive nitrogen and radical species links it to these processes.
The study of this compound photolysis in laboratory settings, such as OFRs, is valuable for understanding the fundamental chemical processes that occur in the atmosphere and for evaluating the potential impacts of similar compounds on air quality. nih.govguidetopharmacology.orgfishersci.senih.govinnexscientific.com
Mechanistic Insights into Biological and Toxicological Actions of Isopropyl Nitrite
Genotoxicity and Carcinogenicity Potential: Mechanistic Considerations
The genotoxicity and carcinogenicity potential of isopropyl nitrite (B80452), like other alkyl nitrites, are primarily linked to their ability to act as nitrosating agents and their interactions with cellular macromolecules. While direct evidence specifically for isopropyl nitrite's genotoxicity and carcinogenicity mechanisms is limited in the provided search results, the mechanisms observed for other alkyl nitrites and nitrosating agents offer strong parallels.
Formation of N-Nitrosamines and Related Compounds
A key mechanism by which alkyl nitrites, including this compound, can contribute to genotoxicity and carcinogenicity is through the formation of N-nitrosamines and related N-nitroso compounds. N-nitrosamines are considered probable human carcinogens. veeprho.commdpi.com The formation of N-nitrosamines typically involves the reaction of a nitrosating agent with a secondary or tertiary amine. veeprho.commdpi.com
Alkyl nitrites can act as nitrosating agents. sci-hub.se In acidic conditions, nitrites can be converted into unstable nitrous acid, which further reacts to form potent nitrosating agents such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺). mdpi.comnih.govpjoes.com These species can then react with secondary amines to form stable N-nitrosamines. pjoes.comwikipedia.org Tertiary amines can also undergo dealkylative nitrosation, yielding nitrosamines. veeprho.compjoes.com
While the direct reaction of this compound with amines to form specific N-nitrosamines has not been detailed for this compound in the provided results, the general mechanism for alkyl nitrites suggests this is a plausible pathway. Studies on other alkyl nitrites, such as isobutyl nitrite, indicate their potential to react with amines under acidic conditions to form toxic and carcinogenic N-nitrosamines. service.gov.ukthe-ltg.org
The formation of N-nitroso compounds can occur in various environments, including in vivo from the reaction of nitrites or nitrates with primary, secondary, and tertiary amines. pjoes.com
Molecular Interactions with Cellular Components
Beyond N-nitrosamine formation, alkyl nitrites and their decomposition products can interact directly with cellular components, including DNA. Alkylating compounds, such as those that can be generated from the metabolic activation of nitrosamines, can react covalently with DNA bases, particularly guanine, forming adducts like N7-methylguanine and O6-methylguanine. aip.org O6-methylguanine is considered to play a role in genotoxicity and mutagenicity due to its ability to alkylate oxygen atoms in DNA. aip.org
While the provided information does not specifically detail this compound's direct interaction with DNA or other cellular components, the genotoxic activity of various alkyl nitrites has been documented. sci-hub.se It has been suggested that genotoxicity from alkyl nitrites could arise from the nitrosation of DNA or the production of alkylating agents via the nitrosation of amines. sci-hub.se
Alkyl nitrites can also undergo hydrolysis, yielding nitrite and the corresponding alcohol. service.gov.ukthe-ltg.orgnih.gov The nitrite ion itself can contribute to toxicity, including the formation of methemoglobin. mhmedical.comnih.gov
Comparative Mechanistic Studies with Other Alkyl Nitrites
Comparative mechanistic studies with other alkyl nitrites highlight both similarities and some potential differences in their reactivity and metabolic fates. Alkyl nitrites generally share the core R-O-N=O structure and exhibit similar fundamental reactions, such as acid-catalyzed hydrolysis and NO-transfer reactions to amines. researchgate.nettandfonline.com
Studies on the acid hydrolysis of various alkyl nitrites, including this compound, suggest a concerted mechanism where proton transfer and O-N bond breaking occur concurrently. researchgate.netpsu.edu The reactivity can vary slightly depending on the alkyl group, with tertiary substrates hydrolyzing somewhat faster than secondary and primary ones, although the effects are generally small. psu.edu
In terms of nitrosating ability, alkyl nitrites are generally considered weak nitrosating agents but can nitrosate amines, particularly in the presence of a nucleophilic catalyst. wikipedia.org Under acidic conditions, their hydrolysis generates nitrous acid-like nitrosating agents. freethinktech.com For tert-butyl nitrite, the hydrolysis is so rapid that its kinetics are similar to using in situ formed nitrous acid. freethinktech.com
Comparative studies on the toxicity of different alkyl nitrites are limited in the provided results. However, an inhalation study in rats comparing the lethal doses of n-propyl, butyl, iso-butyl, and iso-amyl nitrite showed variations in toxicity, suggesting that the alkyl group can influence the compound's potency. the-ltg.org This study did not include this compound, making direct comparisons based on this specific data difficult. the-ltg.org
Isobutyl nitrite has been more extensively studied regarding its genotoxicity and potential carcinogenicity compared to this compound in the provided sources. Isobutyl nitrite has been listed as a human carcinogen and has shown genotoxic potential in various assays. service.gov.uknih.goviarc.fr The mechanisms proposed for isobutyl nitrite, such as the formation of nitric oxide through spontaneous decomposition or metabolic reduction, and its metabolism to isobutyl alcohol, provide potential parallels for understanding the fate of this compound. nih.gov
While this compound has replaced isobutyl nitrite in some products following legislative changes due to isobutyl nitrite's classification as a carcinogen, it remains unclear if this change makes the products significantly less toxic. the-ltg.orgmodernretina.com Some research suggests this compound could potentially be as harmful as isobutyl nitrite, possibly being more volatile and having similar toxic and carcinogenic potential, but further research is needed. the-ltg.org
Table 1: Comparison of Hydrolysis Kinetics for Selected Alkyl Nitrites
| Alkyl Nitrite | Brønsted Slope (Acid Catalysis) | Solvent Isotope Effect (Acetic Acid Catalysis) |
| Methyl nitrite | 0.62 | Not specified |
| Ethyl nitrite | 0.66 | Not specified |
| This compound | Not specified | 1.4 |
| 2-Ethoxyethyl nitrite | 0.66 | 1.4 |
| 2-Bromoethyl nitrite | Not specified | 0.8 |
Note: Data compiled from mechanistic studies on acid hydrolysis of alkyl nitrites. psu.edu
Table 2: N-Nitrosamine Formation from Amines and Nitrosating Agents
| Amine Type | Nitrosating Agent Source | Conditions | Products |
| Secondary | Alkyl nitrites | Acidic conditions | Stable N-nitrosamines |
| Tertiary | Alkyl nitrites | Dealkylation | N-nitrosamines |
| Primary | Nitrous acid | Acidic conditions | Unstable primary N-nitrosamines which decompose to diazonium ions |
Note: General mechanisms of N-nitrosamine formation. veeprho.commdpi.compjoes.comwikipedia.org
Table 3: DNA Adducts Formed by Alkylating Agents (relevant to N-nitrosamine metabolism)
| DNA Base | Alkylating Agent Interaction | Adducts Formed | Genotoxic/Mutagenic Potential |
| Guanine | Covalent reaction | N7-methylguanine | Genotoxicity, not related to mutation process |
| Guanine | Alkylation of oxygen atoms | O6-methylguanine | Genotoxicity and mutagenicity |
| Thymine | Addition of alkyl groups | O4-methylthymine | Genotoxicity and mutagenicity |
Note: DNA adduct formation mechanisms related to alkylating compounds. aip.org
Advanced Analytical Methodologies for Detection and Quantification of Isopropyl Nitrite
Chromatographic Techniques for Separation and Identification
Chromatographic methods are essential for separating isopropyl nitrite (B80452) from other compounds in a sample matrix, allowing for its subsequent identification and quantification.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile organic compounds, including alkyl nitrites like isopropyl nitrite. In GC-FID, the sample is vaporized and carried by an inert gas through a chromatographic column, which separates the components based on their boiling points and interaction with the stationary phase. The separated compounds are then detected by a flame ionization detector, which measures the ions produced when the compounds are burned in a flame. The signal generated is proportional to the amount of combustible material present.
GC-FID has been applied to the analysis of alkyl nitrites in various products. One study utilized a Shimadzu 2014 GC with dual Elite BAC columns and flame ionization detection for the analysis of alkyl nitrites. the-ltg.org The method involved injecting 100 µL of headspace in split mode (20:1) with the injector at 200°C. the-ltg.org Helium was used as the carrier gas at a flow rate of 3.47 ml/min. the-ltg.org The oven temperature program included holding at 45°C for 3.5 minutes, ramping at 20°C/min to 100°C, and holding for 5 minutes. the-ltg.org Manual injections were performed using a Hamilton 100 µL glass barrel syringe. the-ltg.org Samples were prepared by transferring 10 µL of the alkyl nitrite standard or liquid to 20 mL headspace glass vials and capping them. the-ltg.org The sample was heated in an oven at 60°C for 5 minutes before headspace injection. the-ltg.org
Another application of HS-GC-FID involved the analysis of alkyl nitrites and their corresponding alcohols. uniklinik-freiburg.de This method aimed to detect and quantify various alkyl nitrites, including this compound, and their hydrolysis products in liquids and body fluids. uniklinik-freiburg.de The practical approach involved developing an existing method for congener alcohols with HS-GC/FID. uniklinik-freiburg.de The method was successfully applied to various products and in post-mortem toxicology. uniklinik-freiburg.de It was noted that all common alkyl nitrites and their corresponding alcohols could be detected by this method. uniklinik-freiburg.de Sensitivity to hydrolysis was investigated by adding water to samples stored at room temperature and analyzing them over several days. uniklinik-freiburg.de The method demonstrated sufficient chromatographic separation of all analytes. uniklinik-freiburg.de
However, one study reported that GC-FID results could not be relied upon for alkyl nitrite analysis due to a constant shift in retention time over repeated injections for each standard. the-ltg.org
An interactive table showing GC-FID parameters from a study:
| Parameter | Value |
| Instrument | Shimadzu 2014 GC |
| Detector | Flame Ionization (FID) |
| Columns | Dual Elite BAC columns |
| Injection Volume | 100 µL headspace |
| Injection Mode | Split (20:1) |
| Injector Temp | 200°C |
| Carrier Gas | Helium |
| Carrier Flow Rate | 3.47 mL/min |
| Oven Program | 45°C (3.5 min), ramp 20°C/min to 100°C (5 min) |
| Sample Prep | 10 µL liquid in 20 mL headspace vial, heat at 60°C for 5 min |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the identification power of MS. After separation by GC, compounds enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, producing a unique mass spectrum that can be used to identify the compound. GC-MS is particularly useful for identifying unknown compounds and confirming the presence of target analytes in complex matrices.
Headspace GC-MS (HS-GC-MS) is a technique specifically suited for the analysis of volatile compounds like this compound. This approach involves analyzing the vapor phase above a liquid or solid sample, reducing matrix interference. HS-GC-MS has been used for the in-depth analysis of alkyl nitrites, including the identification of degradation products. tandfonline.com The method involves synthesizing alkyl nitrites and studying their photochemical degradation. tandfonline.com A fast and efficient HS/GC/MS method was proposed for the identification of these degradation products. tandfonline.com
In one HS-GC/MS method for analyzing alkyl nitrites, the oven temperature was held at 35°C for 1 minute, then ramped to 200°C at 5°C/min. tandfonline.com The transfer line from the GC column to the MS was set at 220°C, and the MS operated in scan mode within the mass range of 25-180 amu. tandfonline.com The mass spectrum of synthesized this compound has been reported, showing characteristic fragmentation patterns. tandfonline.com
GC-MS methods have also been developed for the quantification of nitrite in biological fluids without derivatization. nih.govacs.org This method involves solvent extraction of nitrous acid (HONO) with ethyl acetate. acs.org HONO reacts within the GC injector with the solvent to form acetyl nitrite. acs.org Under negative ion chemical ionization (NICI) conditions with methane (B114726) as the reagent gas, nitrite ions (O14NO-) are formed, with a characteristic m/z of 46. acs.org Quantification is performed by selected ion monitoring (SIM) of m/z 46 for nitrite and m/z 47 for the internal standard (15N-labeled nitrite). acs.org This method was validated for the quantification of nitrite in aqueous buffer, human urine, saliva, and hemolysates. acs.org
Spectroscopic Analytical Approaches
Spectroscopic techniques provide information about the interaction of light or other forms of energy with this compound molecules, offering insights into their structure and concentration.
Infrared (IR) Spectroscopy for Qualitative and Quantitative Analysis
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample. Different functional groups within a molecule absorb IR radiation at specific frequencies, creating a unique spectrum that can be used for identification. IR spectroscopy can be used for both qualitative identification and quantitative analysis by measuring the intensity of characteristic absorption bands.
IR analysis has been used to identify this compound in samples. the-ltg.org Overlaid spectra of this compound and other alkyl nitrite standards show distinguishing peaks that allow for their differentiation. the-ltg.org For this compound, characteristic peaks have been identified at 1343, 1138, and 891 cm-1. the-ltg.org
Studies have also utilized Fourier-transform infrared (FT-IR) spectroscopy for the analysis of alkyl nitrites, including this compound, often in matrix isolation studies to identify different conformers and photolysis products. acs.org The infrared spectra of this compound have been recorded in an Ar matrix. acs.org Conformational analysis and assignment of vibrational transitions are carried out based on quantum chemical calculations. acs.org Experimental techniques like utilizing different rates of photodecomposition and conformational cooling using a supersonic jet aid in assigning spectral lines to different conformers. acs.org
The O–N=O group in alkyl nitrites is characterized by strong absorption in the infrared region, specifically around 600 cm-1 (bending), 800 cm-1 (N–O stretching), and 1650 cm-1 (N=O stretching). researchgate.net The doubling of characteristic frequencies and their temperature dependence in some alkyl nitrites can be explained by rotational isomerism. researchgate.net
IR spectroscopy can be used for the detection and quantification of alkyl nitrites. service.gov.uk
An interactive table showing characteristic IR peaks for this compound:
| Functional Group | Approximate Frequency Range (cm⁻¹) | Description |
| O–N=O | ~1650 | N=O stretching |
| O–N=O | ~800 | N–O stretching |
| O–N=O | ~600 | O–N=O bending |
| This compound Specific | 1343, 1138, 891 | Distinguishing peaks the-ltg.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Contaminant Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds. By analyzing the magnetic properties of atomic nuclei (commonly 1H and 13C), NMR provides detailed information about the molecular structure, including the types and connectivity of atoms and the presence of different functional groups. Quantitative NMR (qNMR) can be used to determine the concentration or purity of a substance by comparing the integrated signal intensity of specific peaks to a known standard.
1H NMR spectroscopy has been used to assess the purity of alkyl nitrites and identify the presence of contaminants. researchgate.netmdpi.com In 1H NMR, the position of spectral peaks (chemical shifts) is influenced by the electronic environment of hydrogen atoms, while the splitting pattern provides information about neighboring hydrogen atoms. mdpi.com Analyzing the chemical shifts and splitting patterns allows for the identification of specific compounds. mdpi.com
One study used 1H and 13C NMR spectroscopy to analyze the purity of commercially available alkyl nitrite products. researchgate.netmdpi.com Despite labels claiming "pure" isobutyl nitrite, NMR analysis revealed the presence of various unlabeled compounds in all tested samples. researchgate.netmdpi.com For isobutyl nitrite, characteristic peaks in the 1H NMR spectrum appear at approximately 1, 2, and 4.5 ppm. mdpi.com The presence of additional, heterogeneous peaks in the sample spectra compared to a pure standard indicates the presence of contaminants. mdpi.com
13C NMR spectroscopy provides direct information about the carbon atoms in a molecule. mdpi.com In the analysis of isobutyl nitrite, a peak near 75 ppm is observed, presumably corresponding to the nitrite group (nitrosooxy functional group; R-ONO). mdpi.com The number of unique carbon atoms in isobutyl nitrite should result in a total of three peaks in the 13C NMR spectrum. mdpi.com
NMR, particularly 1H and 13C NMR, is considered a valuable tool for chemical structure analysis and can provide more comprehensive information about molecular structure compared to techniques like LC-MS/MS or GC-MS. mdpi.com NMR also has the advantage of not requiring a reference standard for quantification and not requiring separation prior to analysis, which is particularly helpful for analyzing complex mixtures. mdpi.commdpi.com
Quantitative NMR (qNMR) can be used for purity determination. nih.govjasco.com.br This involves accurately weighing the sample and an internal calibrant and comparing the integrated signal areas in the NMR spectrum. jasco.com.br qNMR has been successfully applied to quantify alkyl nitrites in mixtures. jasco.com.br
Method Validation for Trace Analysis in Complex Matrices
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, particularly when analyzing trace levels of a substance in complex matrices. This involves evaluating parameters such as specificity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Analyzing this compound in complex matrices, such as biological fluids or commercial products with multiple components, presents analytical challenges. The volatility and potential for degradation of this compound, particularly its hydrolysis to isopropanol (B130326) in the presence of moisture, must be considered during method development and validation. service.gov.ukmodernretina.com
Validation studies for analytical methods for alkyl nitrites and their metabolites in biological fluids have been conducted. For example, a headspace GC-FID method for detecting alkyl nitrites and corresponding alcohols in liquids and body fluids was developed and successfully applied and could detect common alkyl nitrites and their corresponding alcohols. uniklinik-freiburg.de
In the context of trace analysis of other volatile or semi-volatile compounds in complex matrices, method validation typically involves demonstrating specificity (absence of interference from other matrix components), linearity across a defined concentration range, accuracy (closeness of measured values to true values), precision (reproducibility of measurements), LOD (lowest concentration that can be reliably detected), and LOQ (lowest concentration that can be reliably quantified). mdpi.comoup.com For instance, a validated LC-MS/MS method for determining nitrosamines in complex pharmaceutical matrices evaluated parameters such as specificity, accuracy, precision, LOD, and LOQ, achieving low ng/L levels. mdpi.comoup.com
The challenges in analyzing trace levels in complex matrices often necessitate specific sample preparation techniques to isolate or concentrate the analyte and minimize matrix effects. mdpi.comgoogle.com Headspace sampling, as used in HS-GC-FID and HS-GC-MS, is one such technique that provides a relatively matrix-free sample for analysis. uniklinik-freiburg.detandfonline.comacs.org
The sensitivity of analytical methods is crucial for trace analysis. For instance, a GC-MS method for nitrite quantification in biological fluids achieved quantification by selected ion monitoring. acs.org Another method for nitrite quantification using HS-GC-MS in excipients and chemicals aimed for a limit of quantification of 0.05 mg nitrite per kg material (ppm) and was validated for various materials. acs.org The method validation included evaluating parameters and ensuring the absence of significant blank signals that could limit sensitivity. acs.org
The detection of this compound or its metabolite (isopropanol) in biological samples after exposure can be challenging due to their rapid metabolism and the short detection window. service.gov.ukgtfch.orguniklinik-freiburg.de Methods for detecting the corresponding alcohols have been explored as indicators of alkyl nitrite use, but their detectability is limited to relatively short periods after consumption. gtfch.orguniklinik-freiburg.de
Challenges in Analytical Purity Assessment
Assessing the analytical purity of this compound presents several challenges. One significant challenge stems from its inherent volatility and susceptibility to degradation. synthetikaeu.comnih.gov this compound can decompose to form isopropanol (isopropyl alcohol) and other byproducts, which can interfere with analytical measurements and lead to an underestimation of purity or misidentification of components. nih.govmdpi.com
Studies have shown that commercially available alkyl nitrites, including those purportedly labeled as "pure," often contain various impurities and decomposition products. nih.govmdpi.comservice.gov.uk For instance, analysis of isobutyl nitrite, a related alkyl nitrite, revealed a purity of only 63% in one study, with the major impurity being isobutyl alcohol formed from degradation. nih.gov Similarly, research on various "popper" products, which may contain this compound, has consistently found discrepancies between declared contents and analytical results, with the presence of unlabeled compounds and mixtures of different alkyl nitrites being common. mdpi.comservice.gov.ukgtfch.org The identity and concentration of these contaminants can vary between products, further complicating purity assessment. mdpi.com
Analytical techniques themselves can also pose challenges. While GC-FID is a common method, consistent shifts in retention times have been observed, which can impact the reliability of quantification. the-ltg.org Headspace GC-MS is a sensitive technique for volatile compounds like this compound, but issues such as blank signals from the analytical system components can limit the achievable sensitivity and require specific measures, such as vial cleaning, to mitigate. acs.org
The potential presence of nitrosamine (B1359907) impurities is another critical concern in the purity assessment of compounds synthesized using nitrites. Nitrosamines are potent mutagenic impurities that can form from the reaction of secondary or tertiary amines with nitrite under acidic conditions. acs.orgperkinelmer.com While the primary focus of nitrosamine analysis is often on pharmaceutical active pharmaceutical ingredients (APIs), the general principle of nitrosamine formation in the presence of nitrites and amines is relevant to the purity of nitrite esters like this compound, particularly depending on the synthesis route and the potential presence of amine impurities in the starting materials. acs.orgperkinelmer.com Detecting and quantifying these trace-level impurities requires highly sensitive methods like LC-MS/MS. perkinelmer.com
The complexity of interpreting spectral data, particularly from techniques like NMR, can also be a challenge in identifying all contaminants. While NMR is powerful for structural analysis, assigning all peaks in a complex mixture can be difficult, leaving some impurities unidentified. mdpi.com
| Challenge | Description | Impact on Purity Assessment | Relevant Analytical Techniques |
| Degradation and Byproduct Formation | This compound decomposes to isopropanol and other compounds. | Leads to underestimation of this compound purity and interference from byproducts. | GC-FID, GC-MS, NMR |
| Presence of Undeclared Impurities and Mixtures | Commercial products often contain other alkyl nitrites or unreacted starting materials/byproducts. | Difficulty in accurately quantifying this compound and identifying all components. | GC-FID, GC-MS, NMR, IR the-ltg.org |
| Analytical Technique Limitations/Interferences | Issues like shifting retention times in GC-FID or blank signals in headspace GC-MS. | Affects the reliability and sensitivity of quantification. | GC-FID, Headspace GC-MS the-ltg.orgacs.org |
| Formation of Nitrosamine Impurities | Potential formation of mutagenic nitrosamines from reactions with amines and nitrite under certain conditions. | Requires highly sensitive methods for detection and poses significant health concerns. | LC-MS/MS perkinelmer.com |
| Spectral Data Interpretation Complexity | Difficulty in identifying all components in complex mixtures based on spectroscopic data. | Some impurities may remain unidentified, leading to an incomplete purity profile. | NMR mdpi.com |
Applications of Isopropyl Nitrite in Organic Synthesis and Chemical Research
As a Reagent in Nitrosation Reactions
Nitrosation, the process of introducing a nitroso group (-NO) into an organic molecule, is a fundamental transformation in organic synthesis, and isopropyl nitrite (B80452) serves as an effective nitrosating agent. wikipedia.org Alkyl nitrites, in general, are employed for diazotization, and as nitrating or oxidizing agents. researchgate.net The reactivity of isopropyl nitrite in acidic acetonitrile (B52724) solution has been studied and compared with other alkyl nitrites. The general reactivity order is found to be nitrous acid > t-butyl nitrite > i-propyl nitrite > isopentyl nitrite. rsc.org
In the presence of acid, this compound can generate the nitrosonium ion (NO⁺), which is a key electrophilic species in nitrosation reactions. rsc.org This allows for the nitrosation of various functional groups. For instance, primary aromatic amines react with this compound to form diazonium salts, which are pivotal intermediates in synthetic chemistry. rsc.orgorganic-chemistry.org Secondary amines can be converted to N-nitrosamines through reaction with a nitrosating agent derived from nitrite sources. wikipedia.orgnih.gov
The mechanism of nitrosation by alkyl nitrites in an acidic medium is believed to proceed through the protonation of the alkyl nitrite followed by the release of the corresponding alcohol to form the nitrosonium ion. This electrophile then reacts with the nucleophilic substrate. For simple alcohols and thioglycolic acid, the reaction kinetics in acidic acetonitrile suggest that the rate-limiting step is the formation of the nitrosonium ion. rsc.org However, for aromatic amines, the kinetics are consistent with the rate-limiting step being the attack of the nitrosonium ion on the unprotonated amine. rsc.org
The choice of alkyl nitrite can influence the reaction, though in some cases, different alkyl nitrites perform equally well. For example, in the formation of diazonium species under non-aqueous conditions, this compound, n-butyl nitrite, isobutyl nitrite, isopentyl nitrite, and pentyl nitrite were all found to be effective, although the low boiling point of this compound can present practical handling challenges. mdpi.com
Precursor for Free Radical Generation in Synthetic Chemistry
This compound is a significant precursor for the generation of free radicals, which are highly reactive species with unpaired electrons that can initiate a variety of chemical reactions. The generation of these radicals is often achieved through photolysis.
Upon exposure to near-UV radiation (between 300 and 425 nm), this compound undergoes photodissociation to yield an isopropoxy radical and a nitric oxide (NO) radical. acs.orgnih.gov This primary photochemical process is central to its application as a radical initiator.
i-C₃H₇ONO + hν → i-C₃H₇O• + NO•
The isopropoxy radical can then participate in subsequent reactions. In the presence of oxygen, it can react to form acetone (B3395972) and a hydroperoxyl radical (HO₂•). The hydroperoxyl radical can then react with the nitric oxide radical to produce a hydroxyl radical (•OH) and nitrogen dioxide (NO₂). researchgate.net This sequence of reactions makes the photolysis of this compound a convenient and widely used laboratory source of hydroxyl radicals for kinetics and mechanistic studies in atmospheric chemistry. acs.orgnih.govresearchgate.net
| Parameter | Value | Wavelength Range | Conditions | Reference |
| OH Radical Quantum Yield (Φ_OH) | 0.54 ± 0.07 | 300-425 nm | 1 atm air, 296 ± 2 K | acs.orgnih.gov |
Another important application of alkyl nitrites in radical chemistry is the Barton nitrite photolysis. This reaction involves the photolysis of an alkyl nitrite to generate an alkoxy radical. alfa-chemistry.com This radical can then undergo an intramolecular 1,5-hydrogen atom transfer, abstracting a hydrogen atom from a δ-carbon. The resulting carbon-centered radical then combines with the nitric oxide radical, leading to the formation of a δ-nitroso alcohol, which can tautomerize to a δ-hydroxy oxime. alfa-chemistry.com This powerful C-H functionalization method allows for the introduction of functionality at a remote, unactivated position. alfa-chemistry.comchinesechemsoc.org
Intermediate in the Synthesis of Other Organic Compounds
This compound serves as a crucial intermediate in the synthesis of a variety of other organic compounds. Its ability to generate diazonium salts from primary amines is a cornerstone of its utility.
Diazonium Salt Formation: Primary aromatic amines react with this compound in the presence of an acid to form arenediazonium salts. rsc.org These salts are highly versatile intermediates that can be converted into a wide range of functional groups. For instance, in the Sandmeyer reaction, the diazonium group can be replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. researchgate.net Similarly, the Schiemann reaction allows for the replacement of the diazonium group with fluorine. The intermediates resulting from the diazotization of primary aliphatic amines are generally unstable and can lead to a mixture of products from substitution, elimination, and rearrangement reactions. organic-chemistry.org
Oxime Synthesis: this compound, like other alkyl nitrites, is used in the synthesis of oximes. researchgate.net This can be achieved through the nitrosation of compounds containing an active methylene group, such as ketones and esters. thieme-connect.de The reaction typically occurs in the presence of a base or acid catalyst. For example, ketones can be converted to α-oxo oximes by treatment with an alkyl nitrite. thieme-connect.de Oximes themselves are important compounds with applications as precursors for the synthesis of other nitrogen-containing heterocycles and can also be used for the generation of carbon-, nitrogen-, and oxygen-centered radicals. mdpi.com
| Reactant Type | Reagent | Product Type | Reaction Name/Type |
| Primary Aromatic Amine | This compound, Acid | Arenediazonium Salt | Diazotization |
| Ketone (with α-hydrogens) | This compound, Catalyst | α-Oxo Oxime | Nitrosation |
| Active Methylene Compound | This compound, Catalyst | Oxime | Nitrosation |
Applications in Specialized Chemical Transformations
Beyond its more general roles, this compound is employed in several specialized chemical transformations that leverage its unique reactivity.
Meerwein Arylation: The Meerwein arylation is a reaction that involves the addition of an aryl group to an electron-poor alkene. wikipedia.org In a modification of the classic procedure which uses pre-formed diazonium salts, arylamines can be treated directly with an alkyl nitrite, such as this compound, in the presence of a copper(II) halide and the olefin. acs.org This in situ generation of the aryl radical from the diazonium intermediate allows for the formation of an arylated and halogenated product. For example, the reaction of an arylamine with acrylonitrile in the presence of this compound and copper(II) chloride yields an α-chloro-β-arylpropionitrile. acs.org This method provides a direct route to arylated products from readily available arylamines. acs.org
Barton Reaction and Remote C-H Functionalization: As mentioned in section 8.2, the Barton nitrite photolysis is a powerful tool for the functionalization of remote, unactivated C-H bonds. alfa-chemistry.com This reaction has been particularly useful in the synthesis of complex natural products, such as steroids, where selective functionalization of a specific C-H bond is required. The regioselectivity of the 1,5-hydrogen atom transfer is a key feature of this transformation. alfa-chemistry.comchinesechemsoc.org
The ability to generate radicals from this compound has also been harnessed in other C-H functionalization contexts. Nitrogen-centered radicals, which can be generated through processes involving nitrite-derived species, are capable of guiding position-selective C(sp³)-H functionalization reactions, typically through 1,5-hydrogen-atom transfer processes. duke.edu
| Transformation | Role of this compound | Key Intermediate(s) | Resulting Product Class |
| Meerwein Arylation | In situ generation of diazonium salt/aryl radical | Arenediazonium salt, Aryl radical | Arylated alkenes/alkanes |
| Barton Reaction | Photolytic precursor to alkoxy radicals | Alkoxy radical, Carbon-centered radical | δ-Hydroxy oximes |
| Remote C-H Functionalization | Precursor for radical generation | Alkoxy or Nitrogen-centered radicals | Functionalized alkanes |
Societal and Regulatory Influences on Isopropyl Nitrite Research
Academic Trajectories Influenced by Historical Uses and Societal Context
The historical uses of isopropyl nitrite (B80452) and related alkyl nitrites have profoundly influenced the direction and focus of academic research. Originally, amyl nitrite, a related alkyl nitrite, was introduced for medical purposes in the mid-19th century, primarily for the treatment of angina due to its rapid vasodilatory effects. mdpi.comservice.gov.uk This initial medical application spurred early academic interest in the physiological effects of alkyl nitrites.
Over time, the non-medical use of alkyl nitrites, including isopropyl nitrite, became prevalent, particularly within certain social contexts. jsr.orgnih.gov This widespread non-medical use, often referred to colloquially as "poppers," significantly altered the landscape of research. Academic inquiry shifted from purely pharmacological applications to investigating the physiological and potential health effects associated with inhalation, driven by public health concerns and societal debates surrounding their use. jsr.orgnih.gov
The association of alkyl nitrite use with specific communities, notably gay and bisexual men, also influenced research trajectories, leading to studies exploring prevalence of use, motivations, and potential correlations with health outcomes within these populations. service.gov.ukjsr.orgnih.gov This societal context created a need for research to understand patterns of use and inform public health strategies, despite the substances often being legally sold under guises such as "room odorizers" or "cleaners" to bypass regulations concerning products for human consumption. mdpi.comcalifornialawreview.org
Research Adaptations in Response to Legislative and Regulatory Changes
Legislative and regulatory changes have played a critical role in shaping research on this compound and other alkyl nitrites. As concerns about the non-medical use of these substances grew, governments in various countries implemented regulations and bans. For instance, in the United States, the Anti-Drug Abuse Act of 1988 outlawed butyl nitrites, which prompted a shift in the market towards other alkyl nitrites like this compound. californialawreview.orgwikipedia.org Subsequently, the Crime Control Act of 1990 banned this compound and other nitrites for purposes of human inhalation, although exceptions for commercial purposes existed. wikipedia.org
These regulatory actions directly impacted research by necessitating studies on the newly prevalent formulations, such as this compound, to understand their properties and potential effects. tga.gov.au The banning of certain alkyl nitrites, like isobutyl nitrite in the EU and UK, led to manufacturers reformulating products, with this compound becoming a common substitute. mdpi.comtga.gov.auwww.gov.uk This reformulation prompted research to investigate the potential health implications associated with the use of these newer formulations, including reports of maculopathy linked to this compound that emerged after the ban on isobutyl nitrite in some regions. tga.gov.auwww.gov.ukoup.com
Regulatory ambiguity and the sale of this compound under misleading labels have also presented challenges and influenced research approaches. mdpi.comcalifornialawreview.org Studies have sometimes focused on analyzing the chemical composition of commercially available products to assess purity and identify unlabeled compounds, highlighting the lack of quality control in an unregulated market driven by regulatory workarounds. mdpi.com Furthermore, policy analyses have examined how regulatory decisions were made and their impact on access and potential harms, demonstrating the direct link between legislation and the need for research to understand consequences. researchgate.netubc.ca
Evolution of Scientific Understanding of this compound's Properties and Reactivity in Research
The scientific understanding of this compound's properties and reactivity has evolved, partly influenced by the need to understand its behavior in different contexts, including its atmospheric fate and its interactions in chemical synthesis. Research has explored its physical and chemical properties, such as its boiling point, solubility, and reactivity with various substances. wikipedia.orgsciencemadness.org
Studies have investigated the decomposition of this compound, noting its instability and the evolution of nitrogen oxides, particularly under acidic conditions or upon heating. sciencemadness.org This understanding is crucial in research involving its synthesis, handling, and potential environmental impact.
In synthetic chemistry, this compound has been utilized as a reagent. For example, it has been employed as a precursor to generate high-NOx conditions in specific laboratory setups, such as oxidation flow reactors, to study atmospheric oxidation processes. researchgate.net This application in research demonstrates the compound's utility as a chemical tool, driving further investigation into its controlled reactivity and decomposition pathways in specific experimental settings.
Research has also touched upon the interaction of nitrite species with metal centers, such as copper proteins, to understand biological processes like denitrification, where nitrite is reduced to nitric oxide. acs.org While this research focuses on the nitrite ion rather than this compound specifically, the fundamental understanding of nitrite chemistry and its interactions with biological systems can be broadly relevant to understanding the potential biological fates of this compound once metabolized.
Ethical Considerations in Research on Psychoactive Substances
Research involving psychoactive substances, including this compound due to its historical non-medical use for its psychoactive effects, presents unique ethical considerations. psychiatryonline.orgmonash.eduharvard.edunih.govresearchgate.net These considerations are particularly relevant when research intersects with populations who use these substances or aims to understand the societal impact of their use and regulation.
Key ethical challenges in this area of research include obtaining truly informed consent, especially when participants may have altered states of consciousness or come from vulnerable populations. psychiatryonline.orgharvard.edunih.govresearchgate.net Researchers must navigate the complexities of ensuring participants fully understand the nature of the study, potential risks, and their right to withdraw. psychiatryonline.orgharvard.edu
The historical and societal context of this compound use, including its association with specific communities and its often-stigmatized status, adds layers of ethical complexity. jsr.orgnih.govnih.gov Research must be conducted in a manner that respects the autonomy and dignity of individuals and communities who use these substances, avoiding perpetuation of stigma or discrimination. ubc.ca
Furthermore, ethical considerations arise in research that informs policy and regulation. researchgate.netubc.ca Ensuring that research findings are communicated accurately and are not misused to justify policies that may inadvertently cause harm is paramount. researchgate.net Researchers have a responsibility to consider the potential societal impact of their work and advocate for evidence-based policies that prioritize public health and minimize harm. ubc.ca
The debate surrounding the classification and regulation of substances like this compound also highlights ethical tensions between public health protection and individual liberties. Research in this space must be mindful of these broader societal debates and strive for transparency and integrity.
Q & A
Q. What experimental parameters are critical for studying the thermal decomposition of isopropyl nitrite (IPN) in gas-phase systems?
Answer:
- System Design : Use a static reactor with controlled temperature (130–160°C) and inert gas (e.g., CF4) to maintain constant pressure (~0.9 atm) .
- Product Monitoring : Quantify acetaldehyde (AcH) via gas chromatography or FTIR, as AcH is a primary product of IPN pyrolysis. Suppress competing reactions by adding NO to isolate reaction pathways .
- Pressure Effects : Vary total pressure to distinguish homogeneous (gas-phase) vs. heterogeneous (surface-mediated) decomposition. For example, acetone (M2K) formation is vessel-dependent (S/V ratio) due to surface interactions .
Q. What safety protocols are essential for synthesizing and handling this compound in laboratory settings?
Answer:
- Temperature Control : Conduct reactions in ice baths to minimize decomposition to nitrogen oxides. Use cold reagents to reduce vapor formation .
- Containment : Perform syntheses in sealed separatory funnels to limit exposure to volatile nitrites. Ensure fume hoods are used to prevent inhalation risks, as IPN promotes vasodilation and may cause headaches .
- Ventilation : Monitor NOx byproducts, which require scrubbing systems to avoid occupational exposure .
Advanced Research Questions
Q. How can hydroxyl radical (OH) quantum yields from IPN photolysis be accurately measured, and what factors influence variability?
Answer:
- Scavenging Technique : Use CF3CF=CF2 to trap OH radicals, with FTIR analysis of CF3CFO and CF2O formation rates. Maintain 1 atm air and 296±2 K to replicate atmospheric conditions .
- Wavelength Dependence : Irradiate IPN between 300–425 nm. Cross-section data (UV-vis/IR) must be calibrated to account for wavelength-specific photolysis rates .
- NO Interference : Test with/without added NO (up to 3×10<sup>14</sup> molecules/cm<sup>3</sup>). IPN photolysis inherently generates NO, but external NO does not alter OH yields .
Q. What methodologies resolve contradictions in reported rate constants for IPN decomposition under varying conditions?
Answer:
- Kinetic Analysis : Use Arrhenius parameters (e.g., k1 = 10<sup>16.2±0.4</sup> exp[-41.0±0.8 kcal/mol/RT]) to compare studies. Discrepancies arise from pressure effects (e.g., CF4 vs. isobutane) or vessel geometry .
- Isotopic Tracers : Deploy deuterated IPN (e.g., IPN-d7) to trace hydrogen abstraction pathways in oxidation flow reactors. This clarifies branching ratios between competing reactions (e.g., HNO elimination vs. radical recombination) .
Q. How do heterogeneous reactions influence IPN decomposition mechanisms, and how can they be experimentally distinguished?
Answer:
- Surface vs. Gas-Phase : Compare rates in spherical vs. tubular reactors. For example, acetone formation (M2K) is vessel-dependent due to HNO elimination on surfaces, while acetaldehyde (AcH) arises purely from gas-phase O-N bond cleavage .
- Additive Studies : Introduce radical scavengers (e.g., isobutane) to quantify trapping efficiency. A 25% reduction in AcH with isobutane indicates partial radical interception .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for reconciling conflicting toxicological data on IPN exposure?
Answer:
- Meta-Analysis : Pool data from in vitro/vivo studies using fixed/random-effects models. Prioritize studies with quantified NOx byproducts and controlled exposure durations .
- Dose-Response Modeling : Apply benchmark dose (BMD) software for non-linear responses (e.g., methemoglobinemia risk). Use Akaike’s criterion to select optimal models .
Q. How can researchers address variability in IPN-driven OH radical yields across different atmospheric models?
Answer:
- Sensitivity Analysis : Vary input parameters (e.g., solar flux, NOx levels) in box models to identify dominant factors. IPN’s OH yield (Φ=0.54±0.07) is robust to NO concentration but sensitive to humidity .
- Inter-laboratory Comparisons : Cross-validate results using standardized protocols (e.g., EPA IRIS guidelines) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
